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Compound of Interest

Compound Name: Methyl beta-L-arabinopyranoside

Cat. No.: B117579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant potential in

glycobiology and drug discovery. A thorough understanding of its three-dimensional structure is

paramount for its application in rational drug design and the development of targeted

therapeutics. This technical guide provides a comprehensive overview of the structural

characterization of methyl β-L-arabinopyranoside, detailing the application of key analytical

techniques. While complete experimental data for the L-isomer is not uniformly available in

public domains, this guide synthesizes existing information and provides standardized

protocols for its full structural elucidation.

Introduction
Methyl β-L-arabinopyranoside is a glycoside consisting of a five-carbon sugar, L-arabinose, in

its pyranose (six-membered ring) form, with a methyl group attached to the anomeric carbon in

a β-configuration. Its structure and stereochemistry are critical determinants of its biological

activity, including its interactions with proteins such as lectins and enzymes. This guide outlines

the principal methods for determining the primary and three-dimensional structure of this

compound.
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Property Value

Molecular Formula C₆H₁₂O₅

Molecular Weight 164.16 g/mol [1]

CAS Number 1825-00-9[1]

IUPAC Name (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol[1]

Spectroscopic Characterization
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are

particularly powerful tools for characterizing methyl β-L-arabinopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within a molecule. For methyl β-L-arabinopyranoside, a combination of one-dimensional

(¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a

complete assignment of all proton and carbon signals.

2.1.1. ¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their chemical

environment, and their connectivity through spin-spin coupling. While specific, fully assigned ¹H

NMR data for the L-isomer is not readily available in the reviewed literature, data for the

corresponding D-isomer, methyl β-D-arabinopyranoside, can serve as a valuable reference

point due to the enantiomeric relationship. The chemical shifts will be identical, while the

specific rotation will be equal in magnitude but opposite in sign.

Table 1: Representative ¹H NMR Data for Methyl β-D-arabinopyranoside in D₂O[2]
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Assignment Chemical Shift (ppm)

H-1 3.996

H-2 3.656

H-3 3.84

H-4 3.876

H-5 3.411

-OCH₃ Not explicitly assigned, typically ~3.4 ppm

Note: The assignments in this table are based on data for the D-isomer and are provided for

illustrative purposes. Definitive assignment for the L-isomer requires 2D NMR analysis.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of chemically distinct

carbon atoms. PubChem contains a reference to a ¹³C NMR spectrum for methyl β-L-

arabinopyranoside.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl β-L-arabinopyranoside

Assignment Predicted Chemical Shift (ppm)

C-1 ~104

C-2 ~72

C-3 ~74

C-4 ~68

C-5 ~65

-OCH₃ ~57

Note: These are predicted values. Experimental verification is essential for accurate

assignment.
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2.1.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and

¹³C spectra.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule,

revealing the connectivity of the sugar ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds apart, which is essential for confirming the overall

structure and the position of the methyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for

analyzing volatile derivatives of sugars.

2.2.1. GC-MS Analysis

For GC-MS analysis, methyl β-L-arabinopyranoside is typically derivatized to increase its

volatility. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl

(TMS) ethers. The fragmentation pattern of the silylated derivative in the mass spectrometer

provides structural information.

Table 3: Expected Key Fragments in the Mass Spectrum of Silylated Methyl β-L-

arabinopyranoside
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m/z Fragment Identity

M+ Molecular ion

M-15 Loss of a methyl group from a TMS ether

M-90 Loss of a trimethylsilanol group

Various Cleavage of the pyranose ring

Crystallographic Characterization
3.1. X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-

dimensional structure of a molecule, providing precise bond lengths, bond angles, and

stereochemistry. To date, a specific crystal structure for methyl β-L-arabinopyranoside has not

been found in the searched public databases. Obtaining single crystals of sufficient quality is a

prerequisite for this analysis.

Experimental Protocols
NMR Spectroscopy
Protocol for 1D and 2D NMR Analysis:

Sample Preparation: Dissolve approximately 5-10 mg of methyl β-L-arabinopyranoside in

0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a

reference standard (e.g., TMS or DSS) if required.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum to assess sample purity

and obtain an overview of the proton signals.

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be used to differentiate between

CH, CH₂, and CH₃ groups.

COSY Acquisition: Acquire a 2D COSY spectrum to establish proton-proton correlations.
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HSQC Acquisition: Acquire a 2D HSQC spectrum to identify one-bond proton-carbon

correlations.

HMBC Acquisition: Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-

carbon correlations.

Data Processing and Analysis: Process the acquired spectra using appropriate software. The

combination of these spectra will allow for the unambiguous assignment of all proton and

carbon resonances.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for Silylation and GC-MS Analysis:

Derivatization (Silylation): a. Place 1-2 mg of dry methyl β-L-arabinopyranoside in a reaction

vial. b. Add 100 µL of a silylating agent (e.g., a mixture of N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine). c.

Seal the vial and heat at 60-80°C for 30-60 minutes. d. Cool the sample to room temperature

before injection.

GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms). c. Employ a

temperature program to separate the components. d. The mass spectrometer is typically

operated in electron ionization (EI) mode. e. Analyze the resulting mass spectra for the

molecular ion and characteristic fragmentation patterns.
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Caption: Workflow for the structural elucidation of methyl β-L-arabinopyranoside.
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Start with Anomeric Proton (H-1)

COSY: H-1 correlates to H-2 HSQC: H-1 correlates to C-1

COSY: H-2 correlates to H-3 HSQC: H-2 correlates to C-2

COSY: H-3 correlates to H-4 HSQC: H-3 correlates to C-3

COSY: H-4 correlates to H-5 HSQC: H-4 correlates to C-4

HSQC: H-5 correlates to C-5

HMBC: -OCH3 protons correlate to C-1

Complete Assignment of Sugar Ring
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Caption: Logical flow for NMR signal assignment of the pyranose ring.
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The structural characterization of methyl β-L-arabinopyranoside is a multi-faceted process that

relies on the synergistic application of advanced analytical techniques. While foundational data

exists, a complete and unambiguous structural elucidation, particularly the determination of its

three-dimensional structure in the solid state, requires further experimental investigation. The

protocols and logical workflows outlined in this guide provide a robust framework for

researchers to obtain a comprehensive structural understanding of this important molecule,

thereby facilitating its future applications in science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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